(R)-1-(4-Isopropylfuran-2-yl)ethanamine
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Overview
Description
®-1-(4-Isopropylfuran-2-yl)ethanamine is a chiral amine compound characterized by the presence of a furan ring substituted with an isopropyl group at the 4-position and an ethanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Isopropylfuran-2-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Group: The ethanamine group can be introduced through reductive amination, where the furan ring is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-1-(4-Isopropylfuran-2-yl)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Isopropylfuran-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted furans or amines.
Scientific Research Applications
®-1-(4-Isopropylfuran-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a neurotransmitter or enzyme inhibitor.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Isopropylfuran-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Isopropylfuran-2-yl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(4-Isopropylfuran-2-yl)propanamine: A structurally similar compound with a propanamine group instead of an ethanamine group.
1-(4-Isopropylfuran-2-yl)butanamine: Another analog with a butanamine group.
Uniqueness
®-1-(4-Isopropylfuran-2-yl)ethanamine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R)-1-(4-propan-2-ylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-9(7(3)10)11-5-8/h4-7H,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
GFFWIOBWGBYDDE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CO1)C(C)C)N |
Canonical SMILES |
CC(C)C1=COC(=C1)C(C)N |
Origin of Product |
United States |
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